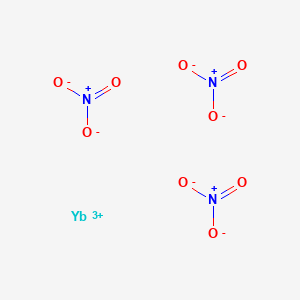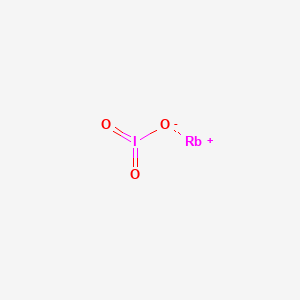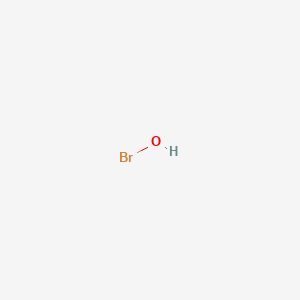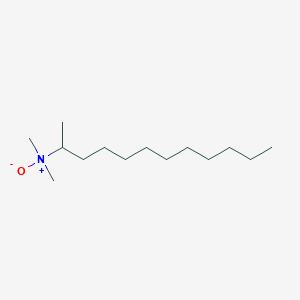
硝酸镱
描述
Ytterbium nitrate is a useful research compound. Its molecular formula is N3O9Yb and its molecular weight is 359.06 g/mol. The purity is usually 95%.
The exact mass of the compound Ytterbium nitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ytterbium nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ytterbium nitrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
碳复合材料的纳米级涂层
硝酸镱(III)水合物用于碳复合材料的纳米级涂层 . 这些涂层可以增强复合材料的性能,使其更适合于各种应用。
金属镱的生产
硝酸镱(III)也用于获得金属镱 . 金属镱在电子学和材料科学领域有许多应用。
化学试剂
硝酸镱(III)在各种化学反应中用作化学试剂 . 它可以参与广泛的反应,有助于合成各种化合物。
陶瓷和玻璃的生产
该化合物用作生产陶瓷和玻璃的成分 . 镱离子可以改变这些材料的性能,增强其光学或机械性能。
激光中的掺杂材料
镱+3离子用作固态激光器和双包层光纤激光器的掺杂材料 . 这可以提高这些激光的性能,使其更有效或更通用。
钇基表面活性剂中间相的生产
硝酸镱(III)用于制备钇基表面活性剂中间相 . 这些材料具有吸附和光学功能特性。
荧光粉的合成
硝酸镱(III)可用作制备Tb 3+ –Yb 3+共掺杂CaF 2荧光粉的前驱体 . 这些荧光粉可用于各种光学应用。
双钙钛矿的合成
该化合物可用作掺杂剂合成具有近红外(NIR)窗口光学功能的Cs 2 AgInCl 6双钙钛矿 . 这种材料在光伏和其他光电器件中具有潜在的应用。
作用机制
Target of Action
Ytterbium nitrate is an inorganic compound, a salt of ytterbium and nitric acid with the chemical formula Yb(NO3)3 . It forms colorless crystals and dissolves in water It is known to be used for nanoscale coatings of carbon composites , and as a doping material in solid-state lasers and double-clad fiber lasers .
Mode of Action
For instance, when used as a dopant in the synthesis of certain materials, ytterbium nitrate can enhance their optical properties . In the context of nanoscale coatings, ytterbium nitrate may interact with the surface of carbon composites to form a protective or functional layer .
Result of Action
The results of ytterbium nitrate’s action are largely dependent on its application. For instance, when used in the synthesis of certain materials, it can enhance their optical properties . When used for nanoscale coatings of carbon composites, it can improve their surface properties .
Action Environment
The action of ytterbium nitrate can be influenced by various environmental factors. For instance, its solubility in water allows it to be used in aqueous environments
安全和危害
Ytterbium (III) nitrate is classified as an oxidizing solid (Category 2), skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity - single exposure (Category 3), according to Regulation (EC) No 1272/2008 . It may intensify fire and cause skin burns, serious eye irritation, and respiratory irritation .
未来方向
生化分析
Biochemical Properties
It is known that Ytterbium nitrate forms colorless hygroscopic crystals and is soluble in water and ethanol . It thermally decomposes to form YbONO3 and decomposes to ytterbium oxide upon further heating .
Cellular Effects
Ytterbium nitrate has been used in the design and synthesis of biocompatible Yb3+ complexes for near-infrared (NIR) living cell imaging . These complexes display high NIR luminescence and have higher stabilities and prolonged decay lifetimes compared to the β-non-fluorinated counterparts . NIR confocal fluorescence images showed strong and specific intracellular Yb3+ luminescence signals when the biocompatible Yb3+ complexes were uptaken into the living cells .
Molecular Mechanism
It is known that the hydrated ytterbium nitrate thermally decomposes to form YbONO3 and decomposes to ytterbium oxide upon further heating .
Temporal Effects in Laboratory Settings
It is known that the hydrated ytterbium nitrate thermally decomposes to form YbONO3 and decomposes to ytterbium oxide upon further heating .
Dosage Effects in Animal Models
It is known that Ytterbium oxide nanoparticles can cause toxicity via oxidative stress, which leads to a chronic inflammatory response .
Metabolic Pathways
It is known that Ytterbium nitrate forms colorless hygroscopic crystals and is soluble in water and ethanol .
Transport and Distribution
It is known that Ytterbium nitrate forms colorless hygroscopic crystals and is soluble in water and ethanol .
Subcellular Localization
It is known that NIR confocal fluorescence images showed strong and specific intracellular Yb3+ luminescence signals when the biocompatible Yb3+ complexes were uptaken into the living cells .
属性
IUPAC Name |
ytterbium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Yb/c3*2-1(3)4;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBYTSCYMRPPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb(NO3)3, N3O9Yb | |
| Record name | Ytterbium(III) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ytterbium(III)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890718 | |
| Record name | Ytterbium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Tetrahydrate: Transparent hygroscopic solid; [Merck Index] | |
| Record name | Nitric acid, ytterbium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8716 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13768-67-7 | |
| Record name | Nitric acid, ytterbium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013768677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, ytterbium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of ytterbium nitrate?
A: Ytterbium nitrate commonly exists as the pentahydrate form with the molecular formula Yb(NO3)3·5H2O and a molecular weight of 453.08 g/mol. []
Q2: Is there any spectroscopic data available for ytterbium nitrate?
A: Yes, researchers have used various spectroscopic techniques to characterize ytterbium nitrate. For instance, Fourier transform infrared spectroscopy (FTIR) has been employed to analyze ytterbium nitrate gel derived from tetraethyl orthosilicate and ytterbium nitrate. [] Additionally, studies have explored the UV-vis-NIR absorption properties of ytterbium nitrate ionic clusters confined within reversed micelles. []
Q3: How does the thermal stability of ytterbium nitrate compare to other rare earth nitrates?
A: Studies have investigated the thermal decomposition of various rare-earth nitrates, including holmium, erbium, and ytterbium nitrates. [] While specific comparative data isn't provided, the research highlights the importance of understanding the decomposition pathways of these nitrates for various applications.
Q4: How stable are ytterbium nitrate complexes in aqueous solutions?
A: Research indicates that the stability of ytterbium nitrate complexes in aqueous solutions can be influenced by factors like pH and the presence of ligands. For instance, a study investigating the solubility of ytterbium nitrate in AOT reversed micelles highlights the role of confinement and interfacial effects on the stability of these complexes. []
Q5: Can ytterbium nitrate be used for preparing fluorescent nanomaterials?
A: Yes, ytterbium nitrate is a key precursor in synthesizing NaYF4-based upconversion fluorescent nanomaterials. [] These nanomaterials exhibit strong light emission upon excitation with a 980 nm laser, making them suitable for applications like biomolecule fluorescence marking.
Q6: How is ytterbium nitrate used in the study of digesta flow in animals?
A: Ytterbium nitrate serves as a solid phase marker in studies investigating the rate of passage of digesta through the alimentary tract of animals. [] By administering a known amount of ytterbium nitrate with food and analyzing its concentration in fecal samples over time, researchers can estimate the mean retention time of food within the digestive system.
Q7: Are there any applications of ytterbium nitrate in analytical chemistry?
A: Yes, ytterbium nitrate is utilized in developing calibration methods for the on-line quantitative analysis of airborne radioactive particles using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [] This method utilizes a standard solution of ytterbium nitrate to calibrate the instrument and quantify the concentration of radioactive particles in air samples.
Q8: Can ytterbium nitrate be incorporated into glass materials?
A: Absolutely. Research demonstrates the successful incorporation of ytterbium nitrate into silica glass matrices through the sol-gel method. [] This method allows for precise control over the doping concentration of Yb3+ ions, influencing the material's optical properties for applications such as lasers.
Q9: How is ytterbium nitrate used in the development of white phosphors?
A: Ytterbium nitrate is a critical component in synthesizing ytterbium-ion-activated phosphate white phosphors with the composition Ca3Gd1-x(PO4)3:xYb3+. [] These phosphors, synthesized through a high-temperature sintering process, exhibit promising luminescent properties for lighting applications.
Q10: Are there any environmental concerns associated with ytterbium nitrate?
A: While specific ecotoxicological data on ytterbium nitrate might be limited, responsible practices are crucial when handling this compound. Given its use in various applications, understanding its potential impact on the environment and implementing appropriate waste management strategies is paramount. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















